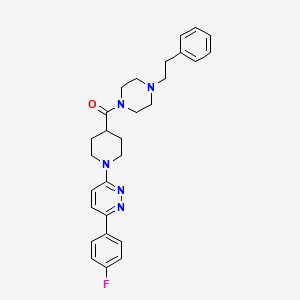

(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-phenethylpiperazin-1-yl)methanone

Description

This compound features a pyridazine core substituted with a 4-fluorophenyl group at position 3, a piperidine ring linked via its 4-position, and a 4-phenethylpiperazine moiety connected via a methanone bridge. The phenethylpiperazine group may facilitate interactions with neurotransmitter receptors, such as serotonin or dopamine receptors, common targets for arylpiperazine derivatives .

Properties

IUPAC Name |

[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN5O/c29-25-8-6-23(7-9-25)26-10-11-27(31-30-26)33-16-13-24(14-17-33)28(35)34-20-18-32(19-21-34)15-12-22-4-2-1-3-5-22/h1-11,24H,12-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAYVGCPDSDPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-phenethylpiperazin-1-yl)methanone, with CAS number 1105218-31-2, belongs to a class of piperidine derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H32FN5O

- Molecular Weight : 473.6 g/mol

- Structure : The compound features multiple functional groups including a pyridazine ring, a piperidine ring, and a phenethylpiperazine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific signaling pathways involved in inflammation and cell death.

Key Mechanisms Identified:

- NLRP3 Inhibition : The compound has been investigated for its ability to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. In vitro studies demonstrated that derivatives of similar structures could significantly reduce IL-1β release in LPS/ATP-stimulated macrophages, indicating potential anti-inflammatory properties .

- Cytotoxicity : The cytotoxic effects were evaluated using various cell lines. For instance, related pyridazinone derivatives showed varying degrees of cytotoxicity, with some compounds causing significant cell death at higher concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | IC50 (µM) | Effectiveness |

|---|---|---|---|

| NLRP3 Inhibition | (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-phenethylpiperazin-1-yl)methanone | TBD | Significant reduction in IL-1β release |

| Cytotoxicity | T3 | 27.05 | Complete cell death at 50 µM |

| T6 | 120.6 | No significant cytotoxicity observed |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Studies : A study focused on the modulation of the NLRP3 pathway showed that compounds structurally related to (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-phenethylpiperazin-1-yl)methanone could effectively inhibit pyroptosis and IL-1β release in macrophages, suggesting a role in treating inflammatory diseases .

- Cytotoxicity Profiling : In research involving L929 fibroblast cells, compounds derived from similar scaffolds exhibited varying cytotoxic profiles, indicating that structural modifications can lead to significant changes in biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound’s structural analogs share core motifs (e.g., piperazine/piperidine, aromatic substituents) but differ in heterocyclic systems, substituent positions, or functional groups. Below is a comparative analysis:

| Compound Name | Core Structure | Key Substituents | Structural Differences vs. Target Compound | Potential Implications | References |

|---|---|---|---|---|---|

| 1-(4-Fluorobenzoyl)piperidin-3-ylmethanone | Piperidine-Piperazine | 4-Fluorobenzoyl, phenylpiperazine | Benzoyl vs. pyridazine; phenylpiperazine vs. phenethylpiperazine | Reduced heteroaromatic π-π interactions | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) | Arylpiperazine | Thiophene, trifluoromethylphenyl | Thiophene vs. pyridazine; trifluoromethyl vs. fluorine | Enhanced electron-withdrawing effects | |

| (4-ethylphenyl)(4-{1-(4-fluorophenyl)-3-methyl-6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)methanone | Pyrazolopyrimidine-Piperazine | Pyrazolopyrimidine, ethylphenyl, methyl groups | Pyrazolopyrimidine vs. pyridazine; additional methyl/ethyl groups | Increased steric bulk; altered solubility | |

| 2-[4-[[4-(4-methylphenyl)phthalazin-1-yl]amino]phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone | Phthalazine-Piperazine | Phthalazine, methylphenyl | Phthalazine (fused bicyclic) vs. pyridazine | Greater ring strain; distinct electronic profile |

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): The target compound’s pyridazine and 4-fluorophenyl groups likely result in moderate lipophilicity (estimated logP ~3.5–4.0), comparable to 1-(4-fluorobenzoyl)piperidin-3-ylmethanone (logP ~3.8) but lower than trifluoromethyl-substituted analogs (e.g., Compound 21: logP ~4.5) due to the CF₃ group’s hydrophobicity .

- Hydrogen Bonding: The pyridazine’s nitrogen atoms may form hydrogen bonds with biological targets, a feature absent in phthalazine or benzoyl derivatives .

Research Findings and Implications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-phenethylpiperazin-1-yl)methanone?

- Methodology : The synthesis typically involves multi-step reactions.

Pyridazine core formation : Start with a pyridazine precursor (e.g., 3-aminopyridazine) and introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling .

Piperidine functionalization : Attach the pyridazine moiety to piperidin-4-yl via nucleophilic substitution or reductive amination under anhydrous conditions (e.g., LiAlH4 or NaBH4) .

Methanone linkage : Couple the piperidine intermediate with 4-phenethylpiperazine using a carbonylating agent (e.g., phosgene equivalents) in dichloromethane .

- Critical parameters : Reaction temperature (often 0–60°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) significantly impact yields.

Q. Which spectroscopic techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify substituents (e.g., 4-fluorophenyl δ~7.2–7.4 ppm, piperazine N-CH2 δ~2.5–3.5 ppm) .

- 19F NMR : Confirm fluorophenyl integration (δ~-115 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C27H29FN6O requires m/z 478.2371).

- X-ray crystallography : Resolve conformational flexibility of the piperazine-piperidine linkage (e.g., torsion angles <±30° for optimal receptor binding) .

Q. What preliminary biological assays are recommended for this compound?

- In vitro screening :

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazine functionalization be mitigated?

- Issue : Competing substitution at pyridazine positions 3 vs. 5.

- Solutions :

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to prioritize C-6 fluorophenyl attachment .

- Microwave-assisted synthesis : Enhance reaction kinetics to favor desired regioisomer (e.g., 90% yield at 100°C, 30 min) .

- Validation : Monitor intermediates via LC-MS and compare with computational predictions (DFT-based transition state modeling) .

Q. What strategies resolve contradictory bioactivity data across studies?

- Case example : Discrepancies in IC50 values for kinase inhibition (e.g., 0.5 µM vs. 5 µM).

- Root cause analysis :

- Assay conditions : Compare buffer pH (7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 µM), and enzyme isoforms .

- Compound purity : Verify >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

- Resolution : Standardize protocols using guidelines from the Journal of Medicinal Chemistry or EMA.

Q. How can structure-activity relationships (SAR) be optimized for enhanced target selectivity?

- Key modifications :

- Piperazine substituents : Replace phenethyl with pyridinyl-ethyl (logD reduction from 3.2 → 2.1 improves solubility) .

- Pyridazine fluorination : Introduce CF3 at C-5 to enhance hydrophobic interactions (ΔΔG = -2.1 kcal/mol via docking) .

- Validation : Synthesize 10–15 analogs and correlate potency with computed electrostatic potentials (MOPAC/PM6).

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to interpret variability in t1/2 values?

- Factors :

- Species differences : Human vs. rat liver microsomes (CYP3A4 vs. CYP2D6 dominance) .

- Incubation time : Longer incubations (>60 min) may overestimate degradation due to non-enzymatic hydrolysis.

- Mitigation : Use isotopically labeled compound (e.g., ¹⁴C-methanone) to track specific metabolic pathways .

Methodological Best Practices

Q. What computational tools predict binding modes to kinase targets?

- Software :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.